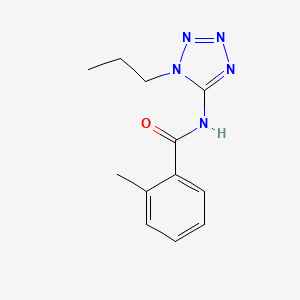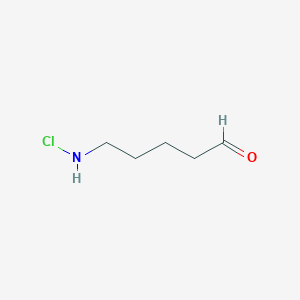![molecular formula C10H21BrN2 B12579525 1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 202256-57-3](/img/structure/B12579525.png)
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. It is commonly used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with butyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is usually complete within a few hours, and the product can be isolated by precipitation with a non-polar solvent like diethyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out in large-scale reactors with precise control over temperature and pressure to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Transalkylation: The compound can undergo transalkylation reactions, where the butyl group is transferred to another nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Transalkylation: This reaction can be performed without a catalyst, but the presence of a base like sodium hydroxide can enhance the reaction rate.
Major Products
Nucleophilic Substitution: The major products are substituted ammonium salts.
Transalkylation: The products include new quaternary ammonium salts with different alkyl groups.
科学的研究の応用
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its ability to act as a nucleophilic catalyst. The quaternary ammonium group facilitates the transfer of alkyl groups in nucleophilic substitution and transalkylation reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, enhancing the reactivity of the nucleophile .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the butyl group, is a strong nucleophile and base.
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide: Similar structure but with a methyl group instead of a butyl group, leading to different reactivity and solubility properties.
Uniqueness
1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its enhanced solubility in organic solvents and its ability to act as a phase-transfer catalyst. The butyl group increases its hydrophobicity, making it more suitable for reactions in non-polar solvents compared to its parent compound .
特性
CAS番号 |
202256-57-3 |
|---|---|
分子式 |
C10H21BrN2 |
分子量 |
249.19 g/mol |
IUPAC名 |
1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C10H21N2.BrH/c1-2-3-7-12-8-4-11(5-9-12)6-10-12;/h2-10H2,1H3;1H/q+1;/p-1 |
InChIキー |
DDJZEWGMVHUBGS-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]12CCN(CC1)CC2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
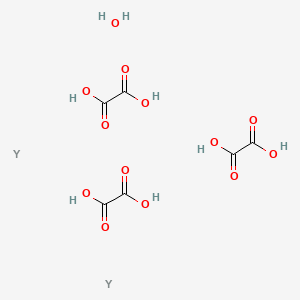
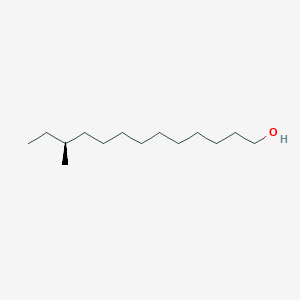
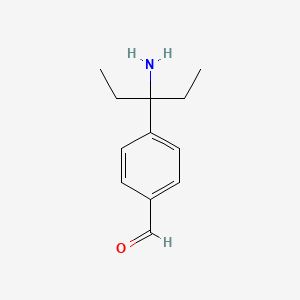
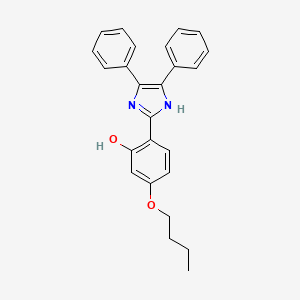
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
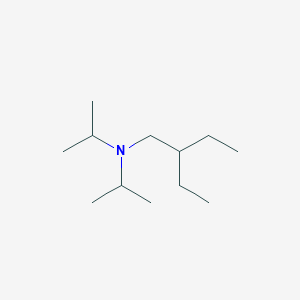

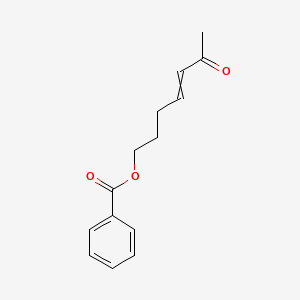
![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
